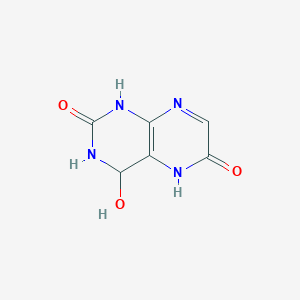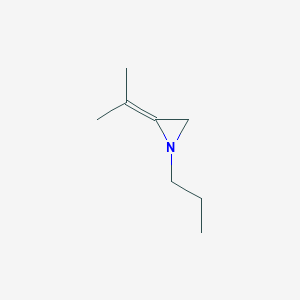
1-Bromo-8-(methylsulfanyl)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-(methylsulfanyl)octane is an organic compound with the molecular formula C9H19BrS. It belongs to the class of alkyl halides, characterized by a long carbon chain terminated by a bromine atom and a methylsulfanyl group. This compound is primarily used in organic synthesis, serving as an intermediate in the preparation of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-8-(methylsulfanyl)octane can be synthesized through the reaction of 8-bromo-1-octanol with methylthiol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale reaction of 8-bromo-1-octanol with methylthiol. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-(methylsulfanyl)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to 8-(methylsulfanyl)octane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: 8-(methylsulfanyl)octanol, 8-(methylsulfanyl)octanenitrile, or 8-(methylsulfanyl)octylamine.
Oxidation: 1-Bromo-8-(methylsulfinyl)octane or 1-Bromo-8-(methylsulfonyl)octane.
Reduction: 8-(methylsulfanyl)octane.
Scientific Research Applications
1-Bromo-8-(methylsulfanyl)octane is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the study of carbon-chain interactions and reaction mechanisms.
Biology: Used in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Employed in the production of specialty chemicals, including surfactants, lubricants, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-8-(methylsulfanyl)octane primarily involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by various nucleophiles, facilitating the introduction of different functional groups into the molecule. This property is exploited in the synthesis of esters, ethers, and other derivatives, which are essential in developing new materials and studying reaction kinetics and mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-Bromooctane: Similar in structure but lacks the methylsulfanyl group, making it less versatile in certain synthetic applications.
8-Bromo-1-octanol: Contains a hydroxyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
1-Bromo-8-(methylsulfinyl)octane: An oxidized form of 1-Bromo-8-(methylsulfanyl)octane, with different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methylsulfanyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Properties
CAS No. |
64053-04-9 |
|---|---|
Molecular Formula |
C9H19BrS |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
1-bromo-8-methylsulfanyloctane |
InChI |
InChI=1S/C9H19BrS/c1-11-9-7-5-3-2-4-6-8-10/h2-9H2,1H3 |
InChI Key |
PHFGEXYMLZOZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


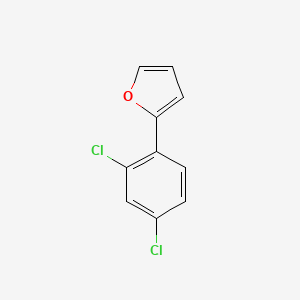


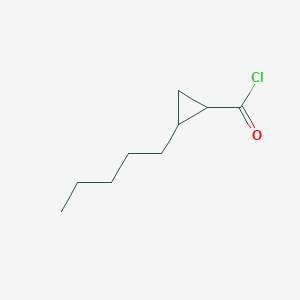
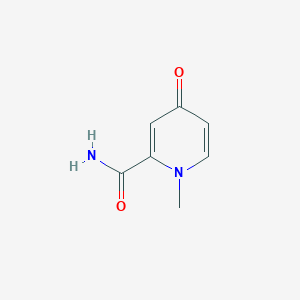
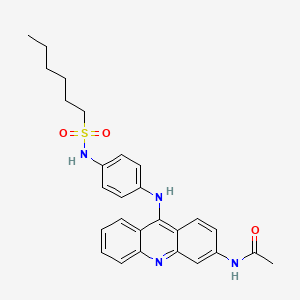
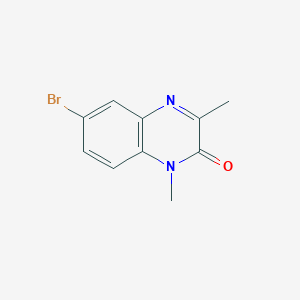
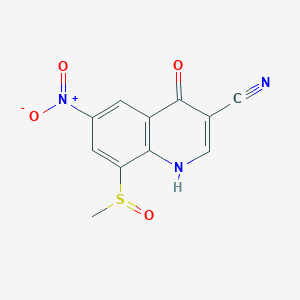
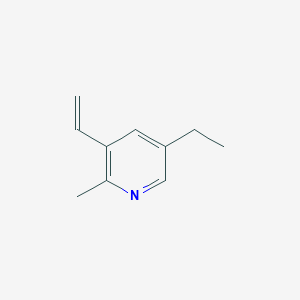
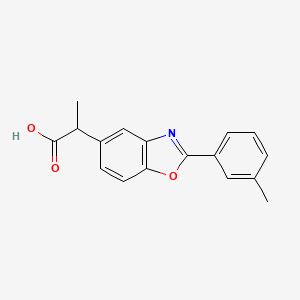
![(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13954831.png)
